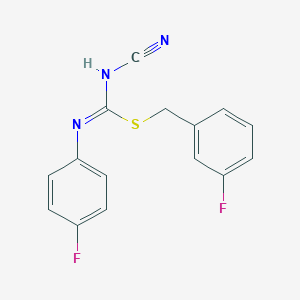
6-Amino-3,5-dicyanopyridine-2-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3,5-dicyanopyridine-2-thiolate is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential biological activity and is used in the synthesis of various biologically active molecules . The pyridine skeleton is a structural part of numerous natural alkaloids, metal complexes, and organic compounds, including drug molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by triethylamine, inorganic bases, boric acid, or Lewis acids, and can be enhanced using ultrasonic irradiation .
Industrial Production Methods
the use of effective catalysts and scalable reaction conditions, such as those mentioned above, suggests that industrial synthesis could be feasible with optimization of these methods .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3,5-dicyanopyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
6-Amino-3,5-dicyanopyridine-2-thiolate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the accumulation of prion protein in scrapie-infected mouse neuroblastoma cells and exhibit inhibitory activity against HIV-1 integrase . These activities suggest that the compound interferes with specific molecular pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-4,6-dimethylpyridine-3,5-dicarbonitrile
- 2-Amino-6-chloropyridine-3,5-dicarbonitrile
Uniqueness
6-Amino-3,5-dicyanopyridine-2-thiolate is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of biologically active molecules and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C7H3N4S- |
|---|---|
Poids moléculaire |
175.19g/mol |
Nom IUPAC |
6-amino-3,5-dicyanopyridine-2-thiolate |
InChI |
InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)/p-1 |
Clé InChI |
AOLHMHYTLZBBKT-UHFFFAOYSA-M |
SMILES |
C1=C(C(=NC(=C1C#N)[S-])N)C#N |
SMILES canonique |
C1=C(C(=NC(=C1C#N)[S-])N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate](/img/structure/B460409.png)


![3-amino-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460416.png)


![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)






![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)
